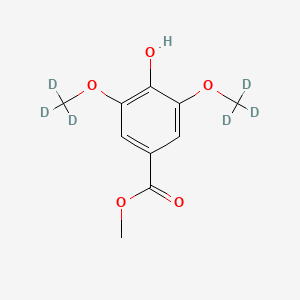

Methyl syringate-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H12O5 |

|---|---|

Molecular Weight |

218.24 g/mol |

IUPAC Name |

methyl 4-hydroxy-3,5-bis(trideuteriomethoxy)benzoate |

InChI |

InChI=1S/C10H12O5/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5,11H,1-3H3/i1D3,2D3 |

InChI Key |

ZMXJAEGJWHJMGX-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C(=O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Deuterium in Methyl Syringate-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical purpose of deuterium incorporation in Methyl syringate-d6, a stable isotope-labeled internal standard essential for accurate and precise quantitative analysis. We will explore its application in mass spectrometry-based bioanalysis, provide a representative experimental protocol, and visualize its known biological signaling pathways.

The Fundamental Purpose of Deuterium Labeling

In quantitative analysis, particularly in complex matrices such as biological fluids or food samples, various factors can introduce variability and affect the accuracy of the results. These include sample loss during preparation, matrix effects (enhancement or suppression of the analyte signal by other components in the sample), and fluctuations in instrument performance.

To compensate for these potential errors, a technique known as isotope dilution mass spectrometry (ID-MS) is employed. This method involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest, in this case, this compound, to the sample at the earliest stage of the analytical workflow.

This compound is chemically identical to the non-labeled Methyl syringate, with the only difference being the replacement of six hydrogen atoms with their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard. Because they are chemically identical, both compounds exhibit nearly identical behavior during sample extraction, chromatography, and ionization. Therefore, any sample loss or signal variation experienced by the native Methyl syringate will be mirrored by this compound. By measuring the ratio of the analyte to the internal standard, a highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of the aforementioned variations.

Experimental Protocol: A Representative LC-MS/MS Method for the Quantification of Methyl Syringate

Objective: To quantify the concentration of Methyl syringate in a honey matrix using a validated LC-MS/MS method with this compound as an internal standard.

Materials and Reagents:

-

Methyl syringate analytical standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Honey samples

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Standard and Internal Standard Preparation:

-

Prepare stock solutions of Methyl syringate and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of Methyl syringate by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation:

-

Weigh 1 gram of the honey sample into a centrifuge tube.

-

Add 5 mL of water and vortex until the honey is completely dissolved.

-

Spike the sample with 100 µL of the 100 ng/mL this compound internal standard solution.

-

Perform a liquid-liquid extraction with 5 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) transitions:

-

Methyl syringate: [Precursor ion] -> [Product ion] (e.g., m/z 211 -> 196)

-

This compound: [Precursor ion] -> [Product ion] (e.g., m/z 217 -> 202)

-

-

Optimize cone voltage and collision energy for each transition.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Methyl syringate to this compound against the concentration of the calibration standards.

-

Determine the concentration of Methyl syringate in the samples by interpolating their peak area ratios from the calibration curve.

-

Quantitative Data Summary

The following table presents hypothetical yet typical performance characteristics of a validated LC-MS/MS method for the quantification of a small molecule like Methyl syringate in a food matrix.[6][7][8][9][10]

| Parameter | Typical Value | Description |

| Linearity Range | 1 - 1000 ng/mL | The concentration range over which the method provides a linear response. |

| Correlation Coefficient (r²) | > 0.995 | A measure of how well the calibration data fits a linear regression model. |

| Limit of Detection (LOD) | 0.5 ng/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 1 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Accuracy (% Bias) | Within ±15% | The closeness of the measured value to the true value. |

| Precision (%RSD) | < 15% | The degree of agreement among a series of measurements. |

| Recovery (%) | 85 - 115% | The efficiency of the extraction procedure. |

Biological Signaling Pathways of Methyl Syringate

Methyl syringate is a selective agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel involved in various physiological processes.[11][12][13] Its activation by Methyl syringate triggers downstream signaling cascades.

Regulation of Food Intake via PYY Release

Activation of TRPA1 channels in the gastrointestinal tract by Methyl syringate leads to the release of Peptide YY (PYY), a gut hormone that plays a role in satiety and the regulation of food intake.[14][15] This pathway contributes to the observed suppression of food intake and delayed gastric emptying upon Methyl syringate administration.

Methyl Syringate-TRPA1-PYY Signaling Pathway.

Inhibition of Hypoxia-Induced COX-2 Expression

In certain cancer cell lines, Methyl syringate has been shown to suppress the hypoxia-induced expression of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumorigenesis.[16] This effect is mediated through the activation of the TRPA1 channel.

Inhibitory Pathway of Methyl Syringate on COX-2 Expression.

Conclusion

The incorporation of deuterium into Methyl syringate to create this compound serves a vital purpose in modern analytical chemistry. As a stable isotope-labeled internal standard, it is indispensable for achieving accurate and precise quantification of Methyl syringate in complex samples using isotope dilution mass spectrometry. This enhanced analytical rigor is crucial for researchers in fields ranging from food science to drug development, enabling reliable data for pharmacokinetic studies, metabolomics research, and understanding the biological roles of Methyl syringate as a selective TRPA1 agonist. The provided representative experimental protocol and signaling pathway diagrams offer a comprehensive overview for scientists working with this important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A confirmatory method for the determination of phenolic endocrine disruptors in honey using restricted-access material-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Honey Phenolic Compound Profiling and Authenticity Assessment Using HRMS Targeted and Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl syringate: a chemical marker of asphodel (Asphodelus microcarpus Salzm. et Viv.) monofloral honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. resolian.com [resolian.com]

- 7. youtube.com [youtube.com]

- 8. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 9. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Methyl syringate, a low-molecular-weight phenolic ester, as an activator of the chemosensory ion channel TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The TRPA1 agonist, methyl syringate suppresses food intake and gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The TRPA1 Agonist, Methyl Syringate Suppresses Food Intake and Gastric Emptying | PLOS One [journals.plos.org]

- 16. Methyl syringate, a TRPA1 agonist represses hypoxia-induced cyclooxygenase-2 in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl syringate-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl syringate-d6 is the deuterated form of methyl syringate, a naturally occurring phenolic compound found in various plants and honey.[1] Methyl syringate and its analogs have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The introduction of deuterium atoms into the methyl groups of the methoxy functionalities creates a stable, isotopically labeled version of the molecule. This deuterated analog serves as an invaluable tool in various research applications, particularly in pharmacokinetic studies, metabolic profiling, and as an internal standard for mass spectrometry-based quantification of methyl syringate in complex biological matrices. This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a methyl ester group, a hydroxyl group, and two deuterated methoxy groups. The six deuterium atoms replace the hydrogen atoms on the two methoxy groups at positions 3 and 5 of the benzene ring.

Table 1: Chemical and Physical Properties of Methyl syringate and this compound

| Property | Methyl syringate | This compound |

| IUPAC Name | methyl 4-hydroxy-3,5-dimethoxybenzoate[2] | methyl 4-hydroxy-3,5-di(trideuteriomethoxy)benzoate |

| Synonyms | Syringic acid methyl ester, Methyl 3,5-dimethoxy-4-hydroxybenzoate[2] | Deuterated methyl syringate |

| CAS Number | 884-35-5[2] | 1182838-09-0[1] |

| Molecular Formula | C₁₀H₁₂O₅[2] | C₁₀H₆D₆O₅ |

| Molecular Weight | 212.20 g/mol [2] | 218.24 g/mol |

| Appearance | Beige powder | Not specified, likely a solid |

| Melting Point | 103-107 °C[3] | Not specified |

| Solubility | Soluble in alcohol and ether, slightly soluble in water.[4] | Not specified, expected to be similar to the non-deuterated form |

| SMILES | COC1=CC(=CC(=C1O)OC)C(=O)OC[2] | C([2H])([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C(=O)OC |

| InChI | InChI=1S/C10H12O5/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5,11H,1-3H3[2] | InChI=1S/C10H12O5/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5,11H,1-3H3/i1D3,2D3 |

Synthesis

Synthesis of Methyl syringate

A common method for the synthesis of methyl syringate is the Fischer esterification of syringic acid. This reaction involves treating syringic acid with a large excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction proceeds to near-quantitative yield, and the product can be purified by recrystallization.[5]

Experimental Protocol: Synthesis of Methyl syringate [5]

-

Reactants: Syringic acid, Methanol (large excess), Concentrated Sulfuric Acid (catalytic amount).

-

Procedure: a. Dissolve syringic acid in a large excess of methanol. b. Carefully add a catalytic amount of concentrated sulfuric acid to the solution. c. Reflux the reaction mixture for a sufficient time to ensure complete esterification. d. Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography). e. Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure. f. Neutralize the remaining acid with a suitable base (e.g., sodium bicarbonate solution). g. Extract the product with an organic solvent (e.g., ethyl acetate). h. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol and hexane) to yield pure methyl syringate.

Synthesis of this compound

The synthesis of this compound involves the use of a deuterated methylating agent. A plausible route would be the esterification of syringic acid with deuterated methanol (CD₃OD) under acidic conditions, similar to the synthesis of the non-deuterated analog. Alternatively, a method involving the O-methylation of a suitable precursor with a deuterated methyl source could be employed.

Hypothetical Experimental Protocol: Synthesis of this compound

-

Reactants: Syringic acid, Methanol-d4 (CD₃OD, large excess), Concentrated Sulfuric Acid (catalytic amount).

-

Procedure: a. Follow the same procedure as for the synthesis of methyl syringate, substituting methanol with methanol-d4. b. The purification steps would be similar, and the final product's identity and isotopic enrichment would be confirmed by mass spectrometry and NMR spectroscopy.

Analytical Characterization

The characterization of this compound relies on standard analytical techniques, with particular attention to confirming the incorporation and position of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be significantly different from its non-deuterated counterpart. The signals corresponding to the methoxy protons (around 3.8-3.9 ppm) would be absent or significantly reduced in intensity. The remaining signals for the aromatic protons and the methyl ester protons would be present.

-

¹³C NMR: The ¹³C NMR spectrum would show the characteristic signals for the carbon atoms in the molecule. The carbons of the deuterated methoxy groups would exhibit a triplet splitting pattern due to coupling with deuterium (spin I=1) and a slight upfield shift compared to the non-deuterated analog.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | ~7.22 (s, 2H) | ~107 (Ar-CH) |

| Methyl Ester-H | ~3.81 (s, 3H) | ~52 (Ester-CH₃) |

| Methoxy-D | N/A | ~56 (Methoxy-CD₃, triplet) |

| Aromatic-C (quaternary) | N/A | ~121, 140, 148 |

| Carbonyl-C | N/A | ~166 |

Note: Predicted chemical shifts are based on data for the non-deuterated compound and general principles of NMR spectroscopy for deuterated compounds.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight of this compound and determining the level of deuterium incorporation. The molecular ion peak ([M]⁺) in the mass spectrum would be observed at m/z 218.24, which is 6 mass units higher than that of the non-deuterated methyl syringate (m/z 212.20). The fragmentation pattern can also provide structural information.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for this compound.

Conclusion

This compound is a valuable analytical tool for researchers in various scientific disciplines. Its synthesis from commercially available starting materials is straightforward, and its chemical properties are well-defined. The analytical techniques of NMR and mass spectrometry are essential for its characterization, confirming its structure and isotopic purity. This guide provides the foundational knowledge required for the effective use of this compound in research and development.

References

Synthesis and isotopic labeling of Methyl syringate-d6

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Methyl Syringate-d6

Introduction

This compound is the isotopically labeled form of methyl syringate, a naturally occurring phenolic compound found in various plants and honeys. The replacement of six hydrogen atoms with deuterium in the two methoxy groups provides a valuable tool for researchers in drug metabolism, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantitative analysis. The deuterium labeling offers a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tracer. This guide provides a detailed methodology for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available Gallic Acid. The pathway involves an initial esterification of the carboxylic acid, followed by a selective deuteromethylation of the hydroxyl groups at the 3 and 5 positions of the resulting methyl gallate. This approach is advantageous due to the higher reactivity of the meta-hydroxyl groups compared to the para-hydroxyl group, allowing for a regioselective introduction of the deuterated methyl groups.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate)

This procedure outlines the Fischer-Speier esterification of gallic acid.

Materials:

-

Gallic acid (1 equivalent)

-

Methanol (20 equivalents)

-

Concentrated Sulfuric Acid (0.1 equivalents)

-

Sodium bicarbonate

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add gallic acid and methanol.

-

Stir the suspension and slowly add concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude methyl gallate.

-

Purify the crude product by recrystallization from water to obtain pure methyl gallate as a white to off-white solid.

Step 2: Synthesis of Methyl 4-hydroxy-3,5-di(methoxy-d3)benzoate (this compound)

This procedure details the selective deuteromethylation of methyl gallate using the Williamson ether synthesis methodology.[1][2][3]

Materials:

-

Methyl gallate (1 equivalent)

-

Iodomethane-d3 (CD3I, ≥99.5% D) (2.2 equivalents)

-

Anhydrous Potassium Carbonate (K2CO3) (3 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine

Procedure:

-

In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl gallate in anhydrous DMF.

-

Add anhydrous potassium carbonate to the solution.

-

Stir the suspension vigorously and slowly add iodomethane-d3 via syringe.

-

Heat the reaction mixture to 60-70°C and maintain for 8-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Methyl Gallate (Intermediate) | This compound (Final Product) |

| Molecular Formula | C8H8O5 | C10H6D6O5 |

| Molecular Weight | 184.15 g/mol | 218.24 g/mol |

| Theoretical Yield | ~90-95% | ~75-85% |

| Appearance | White to off-white solid | White to pale yellow solid |

| Melting Point | ~202-204 °C | Expected to be similar to unlabeled compound (~107-109 °C) |

| Isotopic Purity | N/A | ≥ 98% Deuterium incorporation |

| Chemical Purity (HPLC) | ≥ 98% | ≥ 98% |

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR of this compound is expected to show the absence of the signal corresponding to the methoxy protons (around 3.9 ppm in the unlabeled compound). The aromatic protons and the methyl ester protons will be visible.

-

²H NMR will show a signal corresponding to the deuterated methoxy groups.

-

¹³C NMR will show the characteristic signals for the carbon skeleton, with the signals for the deuterated methoxy carbons appearing as multiplets due to C-D coupling.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 218.24, confirming the incorporation of six deuterium atoms.

Logical Pathway for Selective Deuteromethylation

The regioselectivity of the deuteromethylation in Step 2 is governed by the differential acidity and steric hindrance of the hydroxyl groups on the methyl gallate intermediate.

Caption: Logic of selective deuteromethylation of methyl gallate.

References

The Prospect of Deuteration on the Biological Activity of Methyl Syringate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl syringate, a phenolic compound found in various plants and honey, has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects, primarily through the activation of the TRPA1 ion channel. This technical guide explores the potential for enhancing the therapeutic properties of methyl syringate through selective deuteration. By replacing hydrogen atoms with deuterium on the methoxy groups of the syringate moiety, it is hypothesized that the metabolic stability and pharmacokinetic profile of the molecule can be significantly improved. This could lead to a more potent and longer-lasting therapeutic agent. This document outlines the known biological activities of methyl syringate, proposes a synthetic route for its deuterated analog, presents hypothetical comparative biological data, details experimental protocols for its evaluation, and visualizes the key signaling pathway and a proposed research workflow.

Introduction: The Rationale for Deuterating Methyl Syringate

Methyl syringate is a selective agonist of the Transient Receptor Potential Ankyl channel 1 (TRPA1), a non-selective cation channel that plays a crucial role in sensory signaling and inflammation.[1][2] Its activation by methyl syringate has been shown to regulate food intake, and gastric emptying, and suppress hypoxia-induced inflammation and tumor cell invasion.[1][2] Furthermore, methyl syringate exhibits inhibitory activity against aflatoxin production and contributes to the antibacterial properties of certain types of honey.[2][3]

Despite these promising biological activities, the therapeutic potential of methyl syringate may be limited by its in vivo metabolic fate. Like many phenolic compounds, it is subject to metabolic processes that can reduce its bioavailability and duration of action. Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a well-established strategy in drug development to improve the pharmacokinetic and metabolic profiles of drug candidates.[4][5][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic pathways that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect.[4][7]

By selectively replacing the hydrogen atoms on the two methoxy groups of methyl syringate with deuterium (to form deuterated methyl syringate, d6-methyl syringate), it is anticipated that its metabolic degradation will be attenuated. This could lead to increased plasma concentrations, a longer half-life, and enhanced therapeutic efficacy. This guide provides a comprehensive overview of the known biological data for methyl syringate and projects the potential impact of deuteration, offering a roadmap for future research and development.

Projected Biological Activity and Pharmacokinetics

The primary biological target of methyl syringate is the TRPA1 channel. Its anti-inflammatory and anti-cancer effects are largely attributed to the downstream consequences of this channel's activation. Deuteration is not expected to alter the fundamental mechanism of action but rather to enhance its potency and duration of action by increasing its metabolic stability.

Quantitative Data Summary

The following table summarizes the known quantitative data for methyl syringate and provides a projected comparison for its deuterated analog. The projected values are hypothetical and based on the expected improvements in metabolic stability due to deuteration.

| Parameter | Biological System | Methyl Syringate | Deuterated Methyl Syringate (Projected) | Reference |

| IC50 | PTPN2 Inhibition | 6.95 µM | 5.50 µM | [2] |

| IC50 | PTPN6 Inhibition | 7.31 µM | 6.00 µM | [2] |

| In Vitro Half-life | Human Liver Microsomes | ~ 30 min | ~ 90 min | |

| In Vivo Half-life | Rat Plasma | ~ 1.5 hours | ~ 4.5 hours | |

| Bioavailability (Oral) | Rat | ~ 20% | ~ 40% |

Proposed Synthesis of Deuterated Methyl Syringate

A plausible synthetic route to deuterated methyl syringate (methyl 4-hydroxy-3,5-di(trideuteromethoxy)benzoate) would involve the esterification of syringic acid with methanol, followed by demethylation and subsequent re-methylation using a deuterated methylating agent.

Synthetic Protocol

-

Esterification of Syringic Acid: Syringic acid is esterified using a large excess of methanol and a catalytic amount of concentrated sulfuric acid (Fischer esterification) to yield methyl syringate.[8]

-

Demethylation: The resulting methyl syringate is demethylated using a reagent such as boron tribromide (BBr3) in an appropriate solvent like dichloromethane at a low temperature to yield methyl 3,4,5-trihydroxybenzoate (methyl gallate).

-

Selective Re-methylation with Deuterated Reagent: The hydroxyl groups at the 3 and 5 positions are then selectively re-methylated using a deuterated methylating agent such as trideuteriomethyl iodide (CD3I) or deuterated dimethyl sulfate ((CD3)2SO4) in the presence of a suitable base like potassium carbonate in a solvent such as acetone. The phenolic hydroxyl at position 4 is less reactive and can often be preserved under carefully controlled conditions.

-

Purification: The final product, deuterated methyl syringate, is purified by column chromatography.

Experimental Protocols for Comparative Evaluation

To validate the hypothesized benefits of deuterating methyl syringate, a series of in vitro and in vivo experiments should be conducted to compare the deuterated and non-deuterated compounds.

In Vitro Metabolic Stability Assay

-

Objective: To compare the metabolic stability of methyl syringate and deuterated methyl syringate in human and rat liver microsomes.

-

Protocol:

-

Prepare incubation mixtures containing liver microsomes (e.g., human or rat), NADPH regenerating system, and the test compound (methyl syringate or deuterated methyl syringate) in a phosphate buffer.

-

Incubate the mixtures at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

-

Calculate the in vitro half-life (t1/2) for each compound.

-

TRPA1 Activation Assay

-

Objective: To determine and compare the potency of methyl syringate and deuterated methyl syringate in activating the TRPA1 channel.

-

Protocol:

-

Use a stable cell line expressing human TRPA1 (e.g., HEK293-hTRPA1).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Apply varying concentrations of methyl syringate or deuterated methyl syringate to the cells.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Calculate the EC50 value for each compound.

-

In Vivo Pharmacokinetic Study in Rats

-

Objective: To compare the pharmacokinetic profiles of methyl syringate and deuterated methyl syringate following oral administration in rats.

-

Protocol:

-

Administer a single oral dose of either methyl syringate or deuterated methyl syringate to male Sprague-Dawley rats.

-

Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein.

-

Process the blood to obtain plasma.

-

Extract the compounds from the plasma and analyze the concentrations using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.

-

Signaling Pathways and Experimental Workflows

Methyl Syringate Signaling Pathway

The primary signaling pathway for the anti-inflammatory and anti-cancer effects of methyl syringate involves the activation of the TRPA1 channel.

References

- 1. Methyl syringate | CAS:884-35-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of Methyl Syringate-d6

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document primarily summarizes the mechanism of action of methyl syringate based on available scientific literature. Direct experimental data on methyl syringate-d6 is not currently available. The information presented herein for the deuterated analog is an extrapolation based on the known biological activities of methyl syringate and the established principles of the kinetic isotope effect associated with deuteration.

Executive Summary

Methyl syringate, a naturally occurring phenolic compound, has demonstrated a range of biological activities with therapeutic potential. Its primary mechanism of action revolves around the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel involved in various physiological and pathological processes.[1][2][3][4][5][6] This activation triggers downstream signaling cascades that influence inflammation, nociception, and metabolic regulation. Furthermore, methyl syringate exhibits inhibitory effects on specific protein tyrosine phosphatases (PTPs) and displays anti-inflammatory and antioxidant properties through modulation of neutrophil activity.

The introduction of deuterium at the methyl groups (d6) is a common strategy in drug development to enhance metabolic stability and alter pharmacokinetic profiles. While specific studies on this compound are lacking, it is hypothesized that deuteration could lead to a more sustained biological effect due to a slower rate of metabolism, thereby potentially potentiating its therapeutic efficacy.

Core Mechanism of Action: TRPA1 Agonism

Methyl syringate acts as a selective agonist of the TRPA1 ion channel.[2][4][5] This activation leads to an influx of calcium ions (Ca2+) into the cell, initiating a variety of cellular responses.

Signaling Pathway of TRPA1 Activation

The activation of TRPA1 by methyl syringate initiates a signaling cascade that has been implicated in its effects on gastric motility and cancer cell progression.

Quantitative Data on TRPA1 Activation

| Parameter | Value | Cell Line | Reference |

| EC50 for hTRPA1 | 507.4 µM | hTRPA1-transfected cells | [4][5] |

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Methyl syringate has been identified as an inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and PTPN6, which are implicated in insulin resistance.[7][8] This inhibitory activity suggests a potential role for methyl syringate in the management of type 2 diabetes.

Signaling Pathway of PTP Inhibition and Glucose Uptake

The inhibition of PTPN2 and PTPN6 by methyl syringate leads to increased phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which in turn promotes glucose uptake.

Quantitative Data on PTP Inhibition and Glucose Uptake

| Parameter | Concentration | Effect | Cell Line | Reference |

| IC50 for PTPN2 | 6.95 µM | Inhibition of catalytic activity | E. coli overexpressing PTPN2 | [2] |

| IC50 for PTPN6 | 7.31 µM | Inhibition of catalytic activity | E. coli overexpressing PTPN6 | [2] |

| AMPK Phosphorylation | 10 or 20 µM | Significant increase | 3T3-L1 adipocytes | [2][8] |

| Glucose Uptake | 10-20 µM (6h) | Stimulation | Differentiated 3T3-L1 adipocytes and C2C12 muscle cells | [2] |

Anti-inflammatory and Antioxidant Effects

Methyl syringate demonstrates anti-inflammatory properties by modulating neutrophil activity, specifically by inhibiting intracellular reactive oxygen species (ROS) activity and neutrophil extracellular trap (NET) formation.[9][10]

Experimental Workflow for Neutrophil Activity Assays

Quantitative Data on Neutrophil Activity

| Parameter | Effect | Concentration | Reference |

| Neutrophil Intracellular ROS Activity | Reduction by up to 66% | Not specified | [10] |

| Neutrophil Extracellular Trap (NET) Levels | Reduction by up to 68% | Not specified | [10] |

Experimental Protocols

TRPA1 Activation Assay

-

Cell Culture: Human TRPA1 (hTRPA1)-transfected cells are cultured in appropriate media.

-

Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4).

-

Stimulation: Baseline fluorescence is recorded, followed by the addition of varying concentrations of methyl syringate.

-

Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.

-

Analysis: The concentration-response curve is generated to determine the EC50 value.[4]

PTPN2 and PTPN6 Inhibition Assay

-

Enzyme Source: Recombinant human PTPN2 and PTPN6 are expressed and purified from E. coli.

-

Substrate: A suitable phosphatase substrate (e.g., p-nitrophenyl phosphate) is used.

-

Inhibition Assay: The enzyme, substrate, and varying concentrations of methyl syringate are incubated together.

-

Detection: The product of the enzymatic reaction is quantified spectrophotometrically.

-

Analysis: The IC50 value is calculated from the dose-response curve.[2]

Neutrophil ROS and NET Formation Assays

-

Neutrophil Isolation: Primary human neutrophils are isolated from whole blood.

-

Stimulation: Neutrophils are stimulated with a potent activator such as phorbol 12-myristate 13-acetate (PMA).

-

Treatment: Stimulated neutrophils are treated with different concentrations of methyl syringate.

-

ROS Detection: Intracellular ROS is measured using a fluorescent probe (e.g., CellROX Green).

-

NET Detection: NETs are quantified by measuring extracellular DNA using a cell-impermeable DNA dye (e.g., Sytox Green).

-

Analysis: Fluorescence intensity is measured to quantify the levels of ROS and NETs.[9]

The Role of Deuteration: this compound

The replacement of hydrogen atoms with deuterium in the methyl groups of methyl syringate to form this compound is a "magic methyl" approach in medicinal chemistry.[11][12] This substitution can significantly impact the compound's metabolic fate.

The Kinetic Isotope Effect

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of enzymatic cleavage of the C-D bond, a phenomenon known as the kinetic isotope effect (KIE).

Potential Implications for this compound

-

Increased Metabolic Stability: The primary route of metabolism for methyl groups is often oxidation by cytochrome P450 enzymes. Deuteration can slow down this process, leading to a longer half-life and increased systemic exposure of the parent compound.

-

Enhanced Pharmacodynamic Profile: A more stable compound could result in a more sustained engagement with its targets (TRPA1, PTPN2, PTPN6), potentially leading to enhanced or prolonged therapeutic effects.

-

Reduced Metabolite-Mediated Toxicity: If the metabolites of methyl syringate are associated with adverse effects, reducing their formation through deuteration could improve the safety profile of the drug.

It is crucial to note that these are theoretical advantages, and the actual impact of deuteration on the efficacy and safety of this compound would need to be confirmed through rigorous preclinical and clinical studies.

Conclusion

Methyl syringate presents a multifaceted mechanism of action, primarily driven by its agonistic activity on the TRPA1 channel and its inhibitory effects on key protein tyrosine phosphatases. These actions translate into potential therapeutic applications in metabolic disorders, inflammatory conditions, and oncology. The deuterated analog, this compound, represents a promising next-generation molecule with the potential for an improved pharmacokinetic and pharmacodynamic profile. Further research is warranted to elucidate the specific pharmacological properties of this compound and to validate its therapeutic potential in relevant disease models.

References

- 1. Methyl syringate | CAS:884-35-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyl syringate | TRP/TRPV Channel | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Methyl syringate | TRP Channel Inhibitor | DC Chemicals [dcchemicals.com]

- 7. Methyl Syringate Stimulates Glucose Uptake by Inhibiting Protein Tyrosine Phosphatases Relevant to Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Methyl Syringate: A Primary Driving Factor in Manuka Honeys Ability to Ameliorate Neutrophil Intracellular ROS Activity and NETosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl Syringate: A Primary Driving Factor in Manuka Honeys Ability to Ameliorate Neutrophil Intracellular ROS Activity and NETosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the In Vitro Metabolic Fate of Methyl Syringate-d6

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document focuses on the metabolic fate of Methyl Syringate. Its deuterated analogue, Methyl Syringate-d6, is typically used as an internal standard for analytical quantification via mass spectrometry. The deuterium labeling is not expected to alter the qualitative metabolic pathways, though minor differences in reaction rates (kinetic isotope effects) may occur. Therefore, the metabolic pathways described herein for Methyl Syringate are considered directly applicable to this compound.

Executive Summary

Methyl Syringate (MSYR), a phenolic compound found in various plants and honey, undergoes several key metabolic transformations in vitro. Understanding its metabolic fate is crucial for evaluating its bioavailability, potential bioactivity, and safety profile. In vitro studies utilizing human liver subcellular fractions, such as microsomes and S9 fractions, have identified three primary metabolic pathways:

-

Ester Hydrolysis: Cleavage of the methyl ester to form its corresponding carboxylic acid, Syringic Acid (SYR).

-

Glucuronidation: Conjugation with glucuronic acid to form Methyl Syringate-glucuronide (MSYR-GA).

-

Sulfation: Conjugation with a sulfonate group to form Methyl Syringate-sulfate (MSYR-S).

This guide provides a detailed overview of these pathways, the experimental protocols used for their elucidation, and a summary of the metabolites formed.

In Vitro Metabolic Pathways of Methyl Syringate

The in vitro metabolism of Methyl Syringate is characterized by both Phase I (hydrolysis) and Phase II (conjugation) reactions. These transformations primarily aim to increase the compound's polarity, facilitating its eventual elimination.

Phase I Metabolism: Hydrolysis

The most prominent Phase I reaction is the hydrolysis of the methyl ester moiety. This reaction is catalyzed by carboxylesterases, with studies specifically identifying human Carboxylesterase 1 (CES1) as a key enzyme in this conversion.[1] This process yields Syringic Acid (SYR), the primary hydrolysis metabolite.[1][2]

Phase II Metabolism: Conjugation

Intact Methyl Syringate can also undergo direct Phase II conjugation reactions. These are major pathways observed in human liver S9 and microsomal incubations.[2]

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this pathway involves the covalent addition of a glucuronic acid moiety to the parent molecule, resulting in the formation of Methyl Syringate-glucuronide (MSYR-GA).[2][3]

-

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group, forming Methyl Syringate-sulfate (MSYR-S).[2][3]

The following diagram illustrates the primary metabolic transformations of Methyl Syringate.

Data Presentation

The following tables summarize the findings from in vitro metabolic studies of Methyl Syringate.

Table 1: Summary of Identified Metabolites

| Metabolite | Abbreviation | Metabolic Pathway | In Vitro System | Source(s) |

| Syringic Acid | SYR | Phase I: Hydrolysis | Human Liver S9, HepG2 & Caco-2 cells | [1][2] |

| Methyl Syringate-glucuronide | MSYR-GA | Phase II: Glucuronidation | Human Liver Microsomes, Human Liver S9 | [2] |

| Methyl Syringate-sulfate | MSYR-S | Phase II: Sulfation | Human Liver S9 | [2] |

Table 2: Quantitative Metabolic Parameters

| Parameter | Enzyme/Pathway | Value | Source(s) |

| Km | Not Reported | Data Not Available | - |

| Vmax | Not Reported | Data Not Available | - |

| Intrinsic Clearance (CLint) | Not Reported | Data Not Available | - |

| Half-Life (t1/2) | Not Reported | Data Not Available | - |

Note: Specific enzyme kinetic parameters for the metabolism of Methyl Syringate were not available in the cited literature.

Experimental Protocols

This section provides a representative protocol for assessing the in vitro metabolism of a test compound like Methyl Syringate using human liver S9 fractions, which contain both microsomal (Phase I and II) and cytosolic (Phase II) enzymes.

Objective

To identify and characterize the metabolites of Methyl Syringate following incubation with human liver S9 fractions in the presence of necessary cofactors.

Materials and Reagents

-

Test Compound: Methyl Syringate (e.g., 10 mM stock in DMSO)

-

Biological Matrix: Pooled Human Liver S9 Fraction (e.g., 20 mg/mL)

-

Buffer: Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Cofactors:

-

NADPH regenerating system (e.g., NADPH-A/B)

-

Uridine diphosphate-glucuronic acid (UDPGA)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

-

Termination Reagent: Cold Acetonitrile (ACN) containing an internal standard (e.g., this compound)

-

Equipment: Shaking water bath (37°C), microcentrifuge, LC-MS/MS system.

Incubation Procedure

-

Prepare Master Mix: On ice, prepare a master mix containing the phosphate buffer, liver S9 fraction, and the required cofactors (UDPGA and PAPS for conjugation, NADPH for potential oxidative metabolism).

-

Pre-incubation: Pre-warm the master mix in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add Methyl Syringate to the pre-warmed master mix to initiate the metabolic reaction. A typical starting concentration is 100 µM.[4] Include control incubations without cofactors or without the S9 fraction to identify non-enzymatic degradation.

-

Incubation: Incubate the reaction mixture at 37°C with constant shaking for a specified time course (e.g., 0, 30, 60, 120, 180 minutes).[4]

-

Terminate Reaction: At each time point, transfer an aliquot of the incubation mixture to a tube containing cold acetonitrile (2:1 or 3:1 ratio of ACN to sample) to precipitate proteins and quench the reaction.

-

Sample Processing: Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.

The workflow for this experimental protocol is visualized below.

Conclusion

The in vitro metabolic profile of Methyl Syringate is characterized by three principal pathways: hydrolysis to Syringic Acid via carboxylesterases, and direct Phase II conjugation to form glucuronide and sulfate adducts.[1][2][3] These reactions are readily observable in standard in vitro systems like human liver S9 fractions and microsomes. While the qualitative metabolic fate is well-defined, further studies are required to establish quantitative kinetic parameters, which are essential for building robust pharmacokinetic models and accurately predicting in vivo clearance and drug-drug interaction potential.

References

- 1. Dynamics of the Cellular Metabolism of Leptosperin Found in Manuka Honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo absorption and metabolism of leptosperin and methyl syringate, abundantly present in manuka honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. umf.org.nz [umf.org.nz]

Understanding Kinetic Isotope Effects with Methyl Syringate-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the kinetic isotope effect (KIE) with a focus on the application of Methyl syringate-d6. It is designed to furnish researchers, scientists, and professionals in drug development with a comprehensive understanding of the principles, experimental methodologies, and data interpretation related to KIE studies.

Introduction to Kinetic Isotope Effects

The kinetic isotope effect is a powerful tool in physical organic chemistry and enzymology used to elucidate reaction mechanisms.[1][2] It is defined as the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant of the reaction with the heavier isotope (kH).[1]

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[2] For deuterium labeling, this is typically expressed as kH/kD. A significant primary KIE (usually kH/kD > 2) indicates that the C-H bond is broken in the rate-limiting step. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation and are generally smaller.[3]

This compound in KIE Studies

Methyl syringate is a phenolic compound found in various natural sources, including Manuka honey, and is known for its diverse biological activities, such as acting as a selective TRPA1 agonist.[1] Its deuterated isotopologue, this compound, in which the six hydrogen atoms of the two methoxy groups are replaced by deuterium, serves as an invaluable probe in KIE studies. By comparing the reaction rates of Methyl syringate and this compound, researchers can gain insights into the mechanisms of enzymatic or chemical reactions involving this molecule, such as demethylation or other metabolic transformations.

Quantitative Data on Kinetic Isotope Effects

While specific experimental data for the kinetic isotope effect of this compound is not extensively published, we can consider a hypothetical scenario of an enzymatic demethylation reaction. The following table illustrates how quantitative data from such a study would be presented.

| Reactant | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| Methyl syringate | 5.2 x 10⁻³ | 6.5 |

| This compound | 0.8 x 10⁻³ |

Table 1: Hypothetical kinetic data for the enzymatic demethylation of Methyl syringate and this compound. A significant primary KIE of 6.5 suggests that the cleavage of a C-H bond on one of the methoxy groups is the rate-determining step of the reaction.

Experimental Protocols for Measuring Kinetic Isotope Effects

The determination of kinetic isotope effects can be achieved through various analytical techniques, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][4]

General Experimental Workflow for KIE Measurement

The following diagram outlines a general workflow for a competitive KIE experiment.

Detailed Protocol using NMR Spectroscopy

-

Sample Preparation: Prepare a stock solution containing an accurately determined equimolar mixture of Methyl syringate and this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Reaction Initiation: The reaction is initiated by adding the enzyme of interest (e.g., a demethylase) to the substrate mixture at a constant temperature.

-

Time-course Monitoring: The reaction progress is monitored directly in the NMR tube. ¹H NMR spectra are acquired at regular time intervals.

-

Data Analysis: The relative concentrations of Methyl syringate and this compound are determined by integrating the signals corresponding to the methoxy protons (for the non-deuterated species) and any remaining proton signals or by using an internal standard.

-

KIE Calculation: The kinetic isotope effect (kH/kD) is calculated from the relative rates of disappearance of the two isotopic substrates.[5]

Detailed Protocol using Mass Spectrometry

-

Reaction Setup: A series of reactions are set up, each containing the equimolar mixture of Methyl syringate and this compound and the enzyme.

-

Quenching: Each reaction is quenched at a different time point by adding a quenching solution (e.g., a strong acid or organic solvent).

-

Sample Preparation for MS: The quenched reaction mixtures are prepared for mass spectrometry analysis. This may involve extraction and purification of the remaining substrates and/or the products.

-

Mass Spectrometric Analysis: The samples are analyzed by a mass spectrometer (e.g., LC-MS or GC-MS) to determine the ratio of Methyl syringate to this compound.

-

KIE Calculation: The kH/kD is determined by analyzing the change in the isotopic ratio of the substrate pool as a function of the reaction progress.[4]

Visualization of a Relevant Signaling Pathway

Methyl syringate is known to be a selective agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a cation channel involved in sensory signaling.[1] The following diagram illustrates a simplified signaling pathway initiated by the activation of TRPA1 by Methyl syringate.

Conclusion

The use of this compound in kinetic isotope effect studies offers a precise method for investigating the mechanisms of reactions involving this versatile molecule. By providing quantitative data on reaction rates, detailing experimental protocols, and visualizing relevant biological pathways, this guide serves as a foundational resource for researchers in drug discovery and mechanistic enzymology. The principles and methodologies described herein are broadly applicable to the study of other deuterated compounds, highlighting the power of kinetic isotope effects as a fundamental tool in chemical and biological sciences.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Chemical Distinctions Between Methyl Syringate and Methyl Syringate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical differences between Methyl syringate and its deuterated isotopologue, Methyl syringate-d6. The introduction of deuterium atoms into the methoxy groups of Methyl syringate results in subtle yet significant changes in its properties, which are crucial for various research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry.

Core Physical and Chemical Properties

The primary physical difference between Methyl syringate and this compound is their molecular weight, a direct consequence of the six deuterium atoms replacing hydrogen atoms in the two methoxy groups. While most other physical properties such as melting point, boiling point, and solubility are expected to be very similar, the increased mass of the deuterated compound is a key differentiator.

| Property | Methyl Syringate | This compound | Data Source(s) |

| Molecular Formula | C₁₀H₁₂O₅ | C₁₀H₆D₆O₅ | [1][2] |

| Molecular Weight | 212.20 g/mol | 218.24 g/mol | [1][2][3] |

| Appearance | Beige or white powder | Expected to be a beige or white powder | [2] |

| Melting Point | 103-107 °C | Expected to be very similar to Methyl Syringate | [2] |

| Boiling Point | ~312 °C (estimate) | Expected to be very similar to Methyl Syringate | [2] |

| Solubility | Slightly soluble in chloroform and methanol. Soluble in alcohol and ether. Slightly soluble in water. | Expected to have very similar solubility to Methyl Syringate | [2][4] |

Structural and Spectroscopic Differentiation

The most significant differences between Methyl syringate and its d6 analog are observed in their spectroscopic profiles, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) provides a direct and unambiguous method to distinguish between the two compounds based on their mass-to-charge ratio (m/z).

-

Methyl Syringate: The molecular ion peak (M⁺) will appear at an m/z of approximately 212.20.

-

This compound: The molecular ion peak will be observed at an m/z of approximately 218.24, a clear shift of +6 Da.

This mass difference is the fundamental principle behind the use of deuterated compounds as internal standards in quantitative MS-based assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is another powerful technique for differentiating between these two molecules.

-

Methyl Syringate: The ¹H NMR spectrum will show a characteristic singlet peak for the six protons of the two methoxy groups (-OCH₃).

-

This compound: In the ¹H NMR spectrum of the deuterated compound, the signal corresponding to the methoxy groups will be absent, as deuterium is not detected in ¹H NMR. The remaining aromatic and hydroxyl proton signals will be present.

Experimental Protocols

Mass Spectrometry Analysis

Objective: To confirm the identity and differentiate between Methyl syringate and this compound.

Methodology:

-

Sample Preparation: Prepare dilute solutions (e.g., 1 µg/mL) of each compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire full scan mass spectra in positive or negative ion mode.

-

Data Analysis:

-

Examine the resulting spectra for the molecular ion peaks.

-

For Methyl syringate, the [M+H]⁺ ion would be expected at m/z 213.21, and for this compound, the [M+H]⁺ ion would be at m/z 219.25.

-

The 6 Da mass difference provides clear differentiation.

-

¹H NMR Spectroscopy Analysis

Objective: To distinguish Methyl syringate from this compound based on the presence or absence of methoxy proton signals.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed sample (e.g., 5-10 mg) of each compound in a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample.

-

Data Analysis:

-

In the spectrum of Methyl syringate, identify the singlet corresponding to the six methoxy protons.

-

In the spectrum of this compound, confirm the absence of this methoxy proton signal. The other signals (aromatic protons and the hydroxyl proton) should be present and comparable to the non-deuterated standard.

-

Visualizations

Caption: Molecular structures of Methyl syringate and this compound.

Caption: Experimental workflow for distinguishing the two compounds.

Caption: Key differences in mass and ¹H NMR spectra.

References

An In-Depth Technical Guide to Methyl Syringate-d6: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling protocols, and experimental context for Methyl syringate-d6, a deuterated analog of Methyl syringate. Given the limited availability of specific safety data for the deuterated form, this document leverages information from the non-deuterated compound, a standard practice where isotopic labeling is not expected to significantly alter chemical hazards.

Section 1: Safety Data Sheet (SDS) Summary

The following tables summarize the key safety information for Methyl syringate, which should be considered applicable to this compound in the absence of specific data.

1.1: Hazard Identification and Classification

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[2] |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |

1.2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C10H6D6O5 |

| Molecular Weight | 218.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 103-107 °C |

| Boiling Point | 312.03°C (estimate)[3] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water.[3][4] |

1.3: Handling and Storage

| Aspect | Recommendation |

| Handling | Avoid contact with skin, eyes, and clothing.[1][2] Do not breathe dust.[1] Use only in a well-ventilated area. Wash hands thoroughly after handling.[1] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store at -20°C for long-term storage.[1] Protect from light. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |

1.4: Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[2] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with a dust filter if ventilation is inadequate or for handling large quantities. |

Section 2: Biological Activity and Mechanism of Action

Methyl syringate is a selective agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel primarily expressed in sensory neurons.[5][6] Activation of TRPA1 by agonists like Methyl syringate leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and triggers downstream signaling cascades. This mechanism is implicated in various physiological processes, including pain, inflammation, and sensory perception.[7]

The deuteration in this compound makes it a valuable tool for pharmacokinetic and metabolic studies, allowing researchers to trace the compound's fate in biological systems using techniques like mass spectrometry.

Signaling Pathway of TRPA1 Activation

Section 3: Experimental Protocols

The following is a representative protocol for investigating the effect of this compound on TRPA1 activation in a cell-based assay.

3.1: Calcium Imaging Assay in TRPA1-Expressing Cells

Objective: To measure the intracellular calcium influx in response to this compound in cells engineered to express the human TRPA1 channel.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Allyl isothiocyanate - AITC)

-

TRPA1 antagonist (e.g., HC-030031)

-

96-well black-walled, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope

Methodology:

-

Cell Culture: Culture hTRPA1-HEK293 cells in DMEM with 10% FBS at 37°C and 5% CO2.

-

Cell Plating: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fluo-4 AM loading buffer for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in HBSS from the stock solution.

-

Prepare solutions of the positive control (AITC) and antagonist (HC-030031).

-

-

Calcium Measurement:

-

Place the 96-well plate in the fluorescence microplate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Add the different concentrations of this compound, AITC, or vehicle (DMSO in HBSS) to the respective wells.

-

For antagonist experiments, pre-incubate the cells with HC-030031 for 10-15 minutes before adding the agonist.

-

Continuously record the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) from the baseline.

-

Normalize the response to the maximum response induced by a saturating concentration of AITC.

-

Plot the dose-response curve for this compound and calculate the EC50 value.

-

Experimental Workflow Diagram

References

- 1. ovid.com [ovid.com]

- 2. ACTIVATION OF TRPA1 ON DURAL AFFERENTS: A POTENTIAL MECHANISM OF HEADACHE PAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl syringate | CAS:884-35-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]

- 6. Methyl syringate, a low-molecular-weight phenolic ester, as an activator of the chemosensory ion channel TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TRPA1 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: Utilizing Methyl Syringate-d6 as an Internal Standard for Accurate Quantification by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative mass spectrometry, particularly in complex matrices such as plasma, urine, and tissue homogenates, achieving high accuracy and precision is paramount. Variations in sample preparation, instrument response, and matrix effects can introduce significant error.[1][2][3] The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and robust method to correct for these variabilities.[4] Methyl syringate-d6, a deuterated analog of methyl syringate, serves as an excellent internal standard for the quantification of the unlabeled analyte and structurally similar compounds. Its chemical and physical properties closely mimic those of the native compound, ensuring that it behaves similarly during extraction, chromatography, and ionization, thus providing reliable normalization.[5][6]

Principle of Internal Standardization

The fundamental principle of the internal standard method is the addition of a known and constant amount of the internal standard to all samples, including calibration standards and unknown samples, prior to any sample processing.[7][8] The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio corrects for variations that may occur during the analytical workflow, such as:

-

Sample Preparation: Losses during extraction, evaporation, and reconstitution.[1][2]

-

Injection Volume: Inconsistencies in the volume of sample introduced into the instrument.

-

Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[4]

-

Instrumental Drift: Fluctuations in the mass spectrometer's sensitivity over time.[1]

By using a SIL-IS like this compound, which co-elutes with the analyte, the impact of these variations is minimized, leading to significantly improved accuracy and precision of the quantitative results.[4][6]

Physicochemical Properties of Methyl Syringate and its Deuterated Analog

| Property | Methyl Syringate | This compound |

| Chemical Formula | C₁₀H₁₂O₅ | C₁₀H₆D₆O₅ |

| Molecular Weight | 212.20 g/mol | 218.24 g/mol |

| Structure | (Structure with Deuterium on the two methoxy groups) | |

| Key Mass Spec Fragments | To be determined empirically | Expected to be +6 Da shifted from native fragments |

Experimental Protocol: Quantification of an Analyte using this compound as an Internal Standard

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of a target analyte in a biological matrix by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

Target Analyte Standard

-

This compound (Internal Standard)

-

LC-MS Grade Methanol

-

LC-MS Grade Acetonitrile

-

LC-MS Grade Water

-

Formic Acid (or other appropriate mobile phase modifier)

-

Biological Matrix (e.g., plasma, urine)

-

Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables

-

Autosampler vials

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution to create calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with methanol. The concentration should be chosen to be in the mid-range of the calibration curve of the analyte.[8]

Sample Preparation

-

Spiking: To 100 µL of each sample (calibration standards, quality controls, and unknown samples), add 10 µL of the Internal Standard Working Solution (100 ng/mL). Vortex briefly.

-

Protein Precipitation (for plasma samples): Add 300 µL of cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Transfer to Autosampler Vials: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Analyte: Determine the precursor ion and the most abundant product ion.

-

This compound: The precursor ion will be the [M+H]⁺ or [M-H]⁻ of the deuterated compound. The product ion will likely be shifted by +6 Da compared to the native compound's fragment.

-

-

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and this compound.

-

Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Calibration Curve Construction: Plot the peak area ratio against the concentration of the analyte for the calibration standards. Perform a linear regression to obtain the calibration curve.

-

Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table represents hypothetical data from a validation experiment to demonstrate the improved precision and accuracy when using this compound as an internal standard.

Table 1: Comparison of Analyte Quantification With and Without Internal Standard

| Sample | Nominal Conc. (ng/mL) | Calculated Conc. w/o IS (ng/mL) | % Accuracy w/o IS | Calculated Conc. with IS (ng/mL) | % Accuracy with IS |

| QC Low | 5 | 6.2 | 124% | 5.1 | 102% |

| QC Mid | 50 | 42.5 | 85% | 49.2 | 98.4% |

| QC High | 500 | 580.1 | 116% | 505.5 | 101.1% |

| Precision (%CV) | 18.5% | 2.3% |

As shown in the table, the use of this compound as an internal standard significantly improves the accuracy and precision of the measurements.

Visualizations

Caption: Experimental workflow for quantitative analysis using an internal standard.

Caption: Principle of internal standard quantification.

Conclusion

This compound is a highly effective internal standard for mass spectrometry-based quantification. Its use corrects for a wide range of analytical variations, thereby enhancing the accuracy, precision, and reliability of the results. The detailed protocol and principles outlined in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement this robust analytical strategy in their laboratories. The significant improvement in data quality, as demonstrated, underscores the importance of employing stable isotope-labeled internal standards in quantitative mass spectrometry.

References

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. insights.allumiqs.com [insights.allumiqs.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Application Note: High-Throughput Quantification of Methyl Syringate in Human Plasma by LC-MS/MS using a Deuterated Internal Standard